2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a pyridazine ring fused with a thiophene ring and an acetamide group attached to a trimethoxyphenyl moiety
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-9-12(10-15(26-2)19(14)27-3)20-17(23)11-22-18(24)7-6-13(21-22)16-5-4-8-28-16/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBQDCIOECSBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Acetamide Group Addition: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Trimethoxyphenyl Moiety Attachment: The final step involves attaching the trimethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with phenyl or furan rings
Biological Activity
The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of pyridazinone derivatives. Its unique structure, featuring a pyridazine core and a thiophene ring, suggests potential for diverse biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.38 g/mol. The compound's structure includes:
- Pyridazine moiety : Contributes to its biological interactions.
- Thiophene ring : Known for various biological activities.
- Trimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity across several domains:
-
Antimicrobial Activity :
- Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives containing a pyridazine core are often evaluated for their efficacy against various bacterial strains .
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyridazine derivatives | Inhibition of bacterial growth |
| Anticancer | Aplysinopsin analogs | Induction of apoptosis and cell cycle arrest |
| Enzyme Inhibition | DHODH inhibitors | Reduced cellular proliferation in cancer models |
Case Studies
- Cytotoxicity Against Prostate Cancer :
- Inhibition of DHODH :
The proposed mechanism for the biological activity of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide likely involves:
- Mimicking natural substrates : The sulfonamide group may interact with enzyme active sites.
- Hydrogen bonding and hydrophobic interactions : These interactions between the compound and target proteins can lead to inhibition or modulation of enzyme activity.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis typically involves sequential heterocyclic coupling and amidation. Key steps include:
- Step 1 : Formation of the pyridazinone core via cyclization of thiophene-substituted precursors under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .
- Step 2 : Introduction of the 3,4,5-trimethoxyphenylacetamide moiety via nucleophilic substitution or coupling reactions. Optimize reaction time (6–12 hours) and temperature (60–80°C) to avoid side products .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Critical Parameters : Solvent polarity, catalyst selection (e.g., DCC for amidation), and inert atmosphere (N₂/Ar) to prevent oxidation of thiophene or methoxy groups .
Q. What analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm thiophene (δ 6.8–7.5 ppm), pyridazinone (δ 8.1–8.9 ppm), and trimethoxyphenyl (δ 3.8–4.1 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ in the acetamide chain .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: 427.12) and fragmentation patterns .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (amide I/II bands) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of acetamide or pyridazinone rings) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for aromatic systems) .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation using LC-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Compare results from enzyme inhibition (e.g., kinase assays), cell-based viability (MTT assay), and in vivo models. Use positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Confirmation : Ensure the compound’s integrity post-assay via LC-MS to rule out decomposition artifacts .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to identify outliers. Statistical tools like Grubbs’ test can exclude anomalous data .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Key residues for hydrogen bonding: pyridazinone C=O with Arg120, trimethoxyphenyl with hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .
- QSAR Studies : Corporate substituent effects (e.g., electron-donating methoxy groups) on bioactivity using MOE or RDKit .
Q. What synthetic modifications enhance selectivity for target enzymes over off-target proteins?
- Methodological Answer :
- Substituent Tuning : Replace 3,4,5-trimethoxyphenyl with fluorinated or chloro variants to modulate steric/electronic effects .
- Bioisosteres : Substitute thiophene with furan (lower lipophilicity) or pyridine (improved π-stacking) .
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target binding and guide structural refinements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
